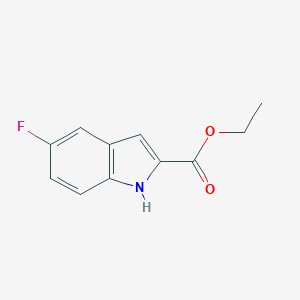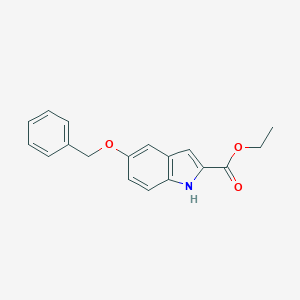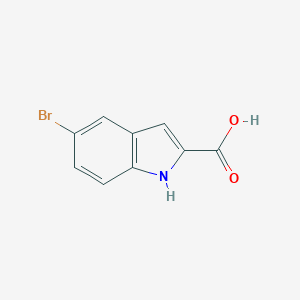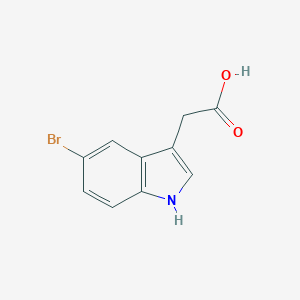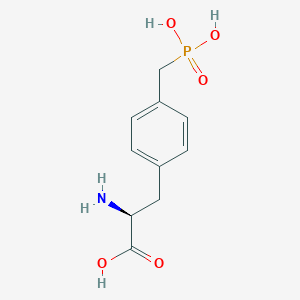![molecular formula C9H5F3N2O2 B556578 Acide 4-[3-(trifluorométhyl)-3H-diazirin-3-YL]benzoïque CAS No. 85559-46-2](/img/structure/B556578.png)
Acide 4-[3-(trifluorométhyl)-3H-diazirin-3-YL]benzoïque
Vue d'ensemble
Description
4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid is a chemical compound known for its unique structure, which includes a trifluoromethyl group and a diazirine ring attached to a benzoic acid moiety. This compound is often used in photochemistry and bioconjugation due to its ability to form covalent bonds upon exposure to ultraviolet light.
Applications De Recherche Scientifique
4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid has several applications in scientific research:
Chemistry: Used as a photoreactive probe for studying molecular interactions and reaction mechanisms.
Biology: Employed in photoaffinity labeling to identify and study protein-ligand interactions.
Medicine: Investigated for its potential in drug development and diagnostic imaging.
Industry: Utilized in the development of advanced materials and coatings
Mécanisme D'action
Target of Action
It is known to be a photoactivated bifunctional cross-linker , which suggests that it may interact with a variety of proteins or other biomolecules in a cell.
Mode of Action
As a photoactivated bifunctional cross-linker, this compound likely interacts with its targets through a two-step process . Upon activation by light, the diazirine group in the compound is converted into a highly reactive carbene species. This carbene can then form covalent bonds with nearby molecules, effectively cross-linking them together. The exact nature of these interactions and the resulting changes would depend on the specific targets involved .
Biochemical Pathways
As a cross-linker, it could potentially influence a wide range of pathways by altering protein-protein interactions or other molecular interactions within the cell .
Result of Action
The molecular and cellular effects of 4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid’s action would depend on the specific targets it interacts with and the nature of these interactions . As a cross-linker, it could potentially alter the function of target proteins or other biomolecules, leading to various downstream effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid typically involves multiple steps:
Formation of the Diazirine Ring: The diazirine ring is synthesized through the reaction of a suitable precursor with trifluoromethyl diazomethane under controlled conditions.
Attachment to Benzoic Acid: The trifluoromethyl diazirine is then coupled with benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide in a solvent like N,N-dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid undergoes various chemical reactions, including:
Photolysis: Upon exposure to ultraviolet light, the diazirine ring forms a reactive carbene intermediate that can insert into C-H, N-H, and O-H bonds.
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Photolysis: Ultraviolet light is the primary reagent for initiating photolysis.
Substitution: Nucleophiles such as amines or alcohols can react with the trifluoromethyl group in the presence of a base.
Major Products
Photolysis: The major products are covalently bonded adducts formed by the insertion of the carbene intermediate into various bonds.
Substitution: The products depend on the nucleophile used, resulting in substituted benzoic acid derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-(trifluoromethyl)benzoic acid: Similar in structure but lacks the diazirine ring, making it less versatile in photochemistry.
4-(Trifluoromethyl)benzoic acid: Lacks the diazirine ring, limiting its use in photoaffinity labeling.
Uniqueness
4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid is unique due to its combination of a trifluoromethyl group and a diazirine ring, which provides both stability and reactivity under ultraviolet light. This makes it particularly valuable in applications requiring precise covalent modifications.
Propriétés
IUPAC Name |
4-[3-(trifluoromethyl)diazirin-3-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)8(13-14-8)6-3-1-5(2-4-6)7(15)16/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPAJVBVULSLGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C2(N=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00234747 | |
| Record name | 4-(3-Trifluoromethyldiazirino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00234747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85559-46-2 | |
| Record name | 4-(3-Trifluoromethyldiazirino)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085559462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Trifluoromethyldiazirino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00234747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(3-TRIFLUOROMETHYLDIAZIRINO)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES9VAY6FMP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid interact with its target, and what are the downstream effects?
A1: 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid is a carbene precursor commonly employed in photoaffinity labeling (PAL) studies. [] Upon exposure to UV light, the diazirine group within the molecule is activated and forms a highly reactive carbene species. This carbene can then covalently bind to nearby molecules, including target proteins, enabling researchers to identify and study protein interactions. [, ] This covalent bond formation allows for the identification and isolation of target proteins, providing valuable insights into biological mechanisms. []
Q2: What is the structural characterization of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid?
A2: While the provided research excerpts don't explicitly list the molecular formula and weight, they provide the full chemical name, which offers enough information to deduce them:
Q3: Can you describe an example of how 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid has been used to study specific biological processes?
A3: Researchers designed a photoreactive isoquercitrin analog by conjugating 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid to isoquercitrin. [] This conjugate was then used to study the antimalarial activity of isoquercitrin. Upon photoactivation, the analog formed a covalent bond with a protein on the uninfected erythrocyte membrane, helping to identify a potential target of isoquercitrin's antimalarial activity. []
Q4: Have there been any improvements in the synthesis of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid?
A4: Yes, researchers have developed an improved synthesis for this compound. [] This new approach focuses on a new diazirine structure incorporating an amino group for easier linking to other molecules. The specifics of this synthesis are described in the paper, highlighting the continuous efforts to improve the accessibility and utility of this valuable photoaffinity labeling tool. []
Q5: Are there any known applications of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid beyond photoaffinity labeling?
A5: While primarily recognized for its role in photoaffinity labeling, the research excerpts also highlight its utility in modifying surfaces for bioadhesive applications. [] Specifically, it was used to functionalize poly(2-hydroxyethyl methacrylate) brush coatings. Upon UV activation, the generated carbenes formed covalent bonds with meniscus tissue, demonstrating a potential application in wound healing and medical device integration. [] This example showcases the versatility of this compound beyond traditional photoaffinity labeling.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




